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TPA_exp: DEFB4-like protein -

TPA_exp: DEFB4-like protein

Catalog Number: EVT-244273
CAS Number:
Molecular Formula:
Molecular Weight:
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Product Introduction

Overview

The compound known as "TPA_exp: DEFB4-like protein" refers to a member of the defensin family, specifically the DEFB4-like proteins, which are small cationic peptides that play crucial roles in the innate immune response. These proteins are primarily expressed in epithelial tissues and are known for their antimicrobial properties.

Source

DEFB4-like proteins are predominantly sourced from human tissues, particularly from the skin and mucosal surfaces. They are encoded by the DEFB4 gene located on chromosome 8 in humans. This gene is part of a larger cluster of defensin genes that contribute to the body's first line of defense against pathogens.

Classification

DEFB4-like proteins fall under the category of antimicrobial peptides and are classified as beta-defensins. They are characterized by their small size (approximately 5-6 kDa) and a conserved structure that includes six cysteine residues forming three disulfide bonds, which is crucial for their stability and function.

Synthesis Analysis

Methods

The synthesis of DEFB4-like proteins can occur through various methods, including:

  • Transcription and Translation: The DEFB4 gene is transcribed into messenger RNA, which is then translated into the protein by ribosomes in a process involving transfer RNA molecules that deliver specific amino acids.
  • Cell-Free Protein Expression Systems: These systems utilize extracts from cells (such as Escherichia coli or eukaryotic cells) that have been depleted of their own nucleic acids. The extracts are supplemented with necessary components like ribosomes, amino acids, and energy sources to facilitate protein synthesis in vitro .

Technical Details

In laboratory settings, methods such as polymerase chain reaction can be used to amplify the DEFB4 gene, which can then be inserted into expression vectors for protein production. Coupled transcription and translation systems can also be employed to streamline the process, allowing for simultaneous transcription and translation from plasmid DNA templates .

Molecular Structure Analysis

Structure

The DEFB4-like protein exhibits a typical defensin structure characterized by:

  • Cysteine-rich Motifs: The presence of six cysteine residues that form three disulfide bonds is essential for maintaining the protein's structural integrity.
  • Antimicrobial Core: The structure includes a hydrophobic core that is critical for its interaction with microbial membranes.

Data

Studies have shown that DEFB4-like proteins adopt a β-sheet structure stabilized by disulfide bonds, which is essential for their function in disrupting microbial membranes .

Chemical Reactions Analysis

Reactions

DEFB4-like proteins participate in several chemical reactions primarily related to their antimicrobial activity:

  • Membrane Disruption: The interaction of DEFB4-like proteins with microbial membranes leads to pore formation, resulting in cell lysis.
  • Binding Interactions: These proteins can bind to lipopolysaccharides on bacterial surfaces, enhancing their antimicrobial efficacy.

Technical Details

The mechanism involves electrostatic interactions between the positively charged regions of the peptide and negatively charged components of microbial membranes. This interaction facilitates membrane permeabilization and subsequent microbial death .

Mechanism of Action

Process

The mechanism of action of DEFB4-like proteins can be summarized as follows:

  1. Recognition: The positively charged peptide recognizes and binds to negatively charged microbial membranes.
  2. Insertion: The peptide inserts itself into the membrane, leading to pore formation.
  3. Disruption: This disruption causes leakage of cellular contents, ultimately leading to cell death.

Data

Research indicates that these peptides exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses, making them vital components of the innate immune system .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 5-6 kDa.
  • Solubility: Generally soluble in water due to their hydrophilic nature.
  • Stability: Stable under physiological conditions due to disulfide bond formation.

Chemical Properties

  • Charge: Cationic nature due to positively charged amino acids.
  • pH Stability: Active over a wide range of pH levels, contributing to their effectiveness in various environments.

Relevant analyses show that these properties enhance their ability to interact with diverse microbial targets effectively .

Applications

Scientific Uses

DEFB4-like proteins have several applications in scientific research and medicine:

  • Antimicrobial Agents: Due to their broad-spectrum activity, they are being explored as potential therapeutic agents against antibiotic-resistant infections.
  • Biomarkers: Their expression levels can serve as biomarkers for various diseases, including inflammatory conditions and infections.
  • Drug Development: Research into synthetic analogs of DEFB4-like proteins aims at developing new drugs that mimic their antimicrobial properties while reducing toxicity .
Evolutionary Phylogenetics of DEFB4-like Proteins

Phylogenetic Distribution Across Eukaryotic Lineages

DEFB4-like proteins, part of the β-defensin family, exhibit broad phylogenetic distribution across vertebrates, with conserved roles in innate immunity and reproduction. Genomic analyses reveal that these genes are present in mammals, birds, reptiles, and fish, indicating an ancient origin predating the divergence of tetrapods and teleosts. In birds, β-defensin genes form a cluster of 13 subfamilies, with nine (e.g., AvBD2, AvBD4–5, AvBD8–13) conserved as one-to-one orthologs across >100 million years of evolution. Lineage-specific expansions occurred in subsets like AvBD1 and AvBD3, particularly in Passeriformes (e.g., 14 paralogs in Zonotrichia albicollis) [6]. Mammals display similar conservation patterns; giant pandas (Ailuropoda melanoleuca) retain 36 β-defensin genes distributed across five chromosomal clusters, showing strongest synteny with canids (e.g., dogs) rather than primates or rodents. This suggests that DEFB4 orthologs evolved under distinct selective pressures in Carnivora [10]. Notably, primates exhibit copy number variation (CNV) in the DEFB4-containing 8p23.1 cluster (2–12 copies per diploid genome), directly influencing expression levels and disease susceptibility [9].

Table 1: Phylogenetic Conservation of DEFB4-like Genes

LineageGenomic FeaturesKey Evolutionary Events
Birds13 subfamilies; cluster on microchromosomesAvBD7 pseudogenization in Psittaciformes; AvBD14 loss in Falconiformes
PrimatesCNV in 8p23.1 cluster (DEFB4, DEFB103, DEFB104, etc.)Positive selection in DEFB103 associated with influenza resistance
Carnivora36 genes in giant panda; synteny with canidsDEFB139 Pro→Arg mutation under positive selection
RodentsIndependent expansions (e.g., mouse Defb9-10, Defb37-40)Loss of neutrophil α-defensins

Divergence Patterns in Cis- vs. Trans-Defensin Superfamilies

β-defensins belong to the trans-defensin superfamily, characterized by disulfide bonds stabilizing non-adjacent β-strands ("trans orientation"). This contrasts with cis-defensins in insects, plants, and fungi, where disulfide bridges connect sequentially adjacent structures. The trans architecture enables greater structural plasticity, facilitating functional diversification in vertebrates. For example:

  • Gene Structure: Vertebrate β-defensins typically encode a signal peptide and mature peptide across 2–3 exons, whereas cis-defensins often lack introns [7].
  • Evolutionary Rates: The trans-defensin fold arose via convergent evolution, with β-defensins diverging earlier than α-defensins. Human β-defensins show rapid sequence divergence (excluding cysteines), while maintaining a core glycine and aspartic acid [7].
  • Functional Divergence: Unlike cis-defensins primarily serving antimicrobial roles, vertebrate β-defensins acquired immunomodulatory functions (e.g., chemoattraction, sperm maturation). Human DEFB4 (HBD2) binds KV1.3 potassium channels to suppress T-cell activation—a function absent in cis homologs [7].

Table 2: Cis- vs. Trans-Defensin Structural and Evolutionary Signatures

FeatureCis-Defensins (Insects/Plants)Trans-Defensins (Vertebrate β-Defensins)
Disulfide BondsStabilize adjacent β-strandsConnect non-adjacent strands across loops
Cysteine MotifVariable spacing (e.g., C1-C8, C2-C5 in plant defensins)Conserved C1-C5, C2-C4, C3-C6 linkages
Gene ArchitectureOften intronless2–3 exons (signal peptide + mature peptide)
Primary FunctionDirect microbial killingAntimicrobial + immunomodulatory (e.g., cytokine induction)

Convergent Evolution of Cysteine Motifs and Disulfide Bond Architectures

The six-cysteine motif (C1–C6) in β-defensins forms three invariant disulfide bonds (C1–C5, C2–C4, C3–C6), creating a stable β-sheet core. Despite sequence hypervariability outside cysteines, this scaffold has convergently evolved in distantly related species:

  • Sequence Plasticity: The consensus motif X₂–₁₀CX₅–₇(G/A)XCX₃–₄CX₉–₁₃CX₄–₇CCX*n tolerates insertions/deletions between cysteines. In birds, AvBD3 paralogs exhibit shortened pre-cysteine residues (2 aa vs. 9–11 aa in other AvBDs) [6].
  • Functional Adaptation: Giant panda DEFB139 underwent a Pro→Arg substitution in its mature peptide, increasing surface charge and hydrophobicity. This enhances potency against Staphylococcus aureus by stabilizing the second β-sheet [10].
  • Structural Convergence: Venom toxins in reptiles (snakes/lizards) and monotremes (platypus) independently evolved from β-defensins, retaining the disulfide scaffold but gaining ion channel-blocking functions [7].

Horizontal Gene Transfer Hypotheses in Defensin Gene Clusters

The clustered organization of β-defensin genes (e.g., 8p23.1 in primates, scaffold 3401 in pandas) has fueled hypotheses about horizontal gene transfer (HGT). However, current evidence supports vertical descent with lineage-specific duplications:

  • Microsynteny Conservation: Giant panda β-defensin clusters (e.g., DEFB1/DEFB103/DEFB127 on scaffold 3401) mirror arrangements in dogs, indicating ancestral conservation since Carnivora divergence ∼55 MYA [10].
  • Birth-and-Death Evolution: Avian genomes show repeated gene duplication/deletion events within defensin clusters. For example, Galliformes gained AvBD6 via tandem duplication of AvBD7, while Psittaciformes lost AvBD7 entirely [6].
  • HGT Counterevidence: No defensin genes show transposable-element flanking or plasmid-associated sequences. Phylogenies of β-defensins align with species trees (e.g., pandas cluster with Ursidae, not rodents) [10]. Key evidence includes:
  • BAC clone mapping in pandas confirms synteny with carnivores [10].
  • Purifying selection dominates cluster evolution, except episodic positive selection in mature peptides (e.g., primate DEFB103) [7] [10].

Table 3: Evidence For and Against HGT in β-Defensin Clusters

ObservationImplication for HGT
Strict synteny across CarnivoraVertical descent conserved genomic architecture
Taxa-specific duplications (e.g., AvBD6 in Galliformes)Lineage-specific expansions, not cross-species transfer
dN/dS < 1 in 95% of codon sitesPurifying selection maintains function, reducing HGT likelihood
Absence of transposon remnants near clustersNo molecular machinery for lateral transfer

Properties

Product Name

TPA_exp: DEFB4-like protein

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